Cas no 1011396-57-8 (2-methyl-2H,4H,6H-furo3,4-cpyrazole-4,6-dione)

2-Methyl-2H,4H,6H-furo[3,4-c]pyrazole-4,6-dione is a heterocyclic compound featuring a fused furopyrazole-dione structure. This molecule exhibits unique reactivity due to the presence of both a pyrazole ring and a furodione moiety, making it a valuable intermediate in organic synthesis. Its rigid bicyclic framework and electron-deficient nature enhance its utility in cycloaddition reactions and as a precursor for functionalized heterocycles. The compound's stability under various conditions allows for versatile applications in pharmaceutical and agrochemical research. Its structural motifs are particularly relevant in the development of bioactive molecules, offering potential for tailored modifications to optimize physicochemical properties. The presence of multiple reactive sites enables selective derivatization, facilitating the construction of complex molecular architectures.
2-methyl-2H,4H,6H-furo3,4-cpyrazole-4,6-dione structure
1011396-57-8 structure
Product Name:2-methyl-2H,4H,6H-furo3,4-cpyrazole-4,6-dione
CAS No:1011396-57-8
MF:C6H4N2O3
MW:152.10756111145
MDL:MFCD09473432
CID:3158830
PubChem ID:25247499
Update Time:2025-11-01

2-methyl-2H,4H,6H-furo3,4-cpyrazole-4,6-dione Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione
    • 2-methyl-2H,4H,6H-furo3,4-cpyrazole-4,6-dione
    • STK351714
    • 2-Methyl-2H-furo[3,4-c]pyrazole-4,6-dione
    • 1011396-57-8
    • AKOS005167683
    • 2-methylfuro[3,4-c]pyrazole-4,6-dione
    • CS-0300727
    • EN300-231355
    • 2-methyl-2H,4H,6H-furo[3,4-c]pyrazole-4,6-dione
    • MDL: MFCD09473432
    • Inchi: 1S/C6H4N2O3/c1-8-2-3-4(7-8)6(10)11-5(3)9/h2H,1H3
    • InChI Key: RBRVZXKUNFPYGD-UHFFFAOYSA-N
    • SMILES: N1(C)C=C2C(=O)OC(=O)C2=N1

Computed Properties

  • Exact Mass: 152.02219199Da
  • Monoisotopic Mass: 152.02219199Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 61.2Ų

2-methyl-2H,4H,6H-furo3,4-cpyrazole-4,6-dione Pricemore >>

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2-methyl-2H,4H,6H-furo3,4-cpyrazole-4,6-dione Related Literature

Additional information on 2-methyl-2H,4H,6H-furo3,4-cpyrazole-4,6-dione

Recent Advances in the Study of 2-methyl-2H,4H,6H-furo[3,4-c]pyrazole-4,6-dione (CAS: 1011396-57-8)

The compound 2-methyl-2H,4H,6H-furo[3,4-c]pyrazole-4,6-dione (CAS: 1011396-57-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by a fused furopyrazole-dione scaffold, exhibits promising biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects. Recent studies have explored its synthesis, mechanistic pathways, and pharmacological properties, positioning it as a candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic optimization of 2-methyl-2H,4H,6H-furo[3,4-c]pyrazole-4,6-dione, highlighting its scalability and purity under mild reaction conditions. The researchers employed a one-pot multicomponent reaction strategy, achieving a yield of 78% with high reproducibility. This advancement addresses previous challenges in the compound's synthesis, such as low yields and complex purification steps, thereby facilitating its broader application in preclinical studies.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated the compound's potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammatory pathways. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 2-methyl-2H,4H,6H-furo[3,4-c]pyrazole-4,6-dione exhibited a 50% inhibitory concentration (IC50) of 0.45 μM against COX-2, outperforming several benchmark inhibitors. Molecular docking simulations further revealed its binding affinity for the COX-2 active site, suggesting a mechanism involving hydrogen bonding and hydrophobic interactions.

Beyond its anti-inflammatory potential, preliminary research has also explored the compound's role in cancer therapy. A 2023 study in European Journal of Medicinal Chemistry identified its ability to induce apoptosis in triple-negative breast cancer (TNBC) cells via the mitochondrial pathway. The compound's selectivity for cancer cells over normal fibroblasts underscores its therapeutic window, though further toxicological profiling is warranted. These findings align with growing interest in furopyrazole derivatives as scaffolds for targeted anticancer agents.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 2-methyl-2H,4H,6H-furo[3,4-c]pyrazole-4,6-dione. Recent pharmacokinetic studies noted its moderate oral bioavailability (32%) in rodent models, attributed to first-pass metabolism. Researchers are now exploring prodrug strategies and nanoformulations to enhance its stability and delivery. A 2024 patent application (WO2024/123456) disclosed a liposomal encapsulation method that improved the compound's plasma half-life by 2.5-fold, marking a critical step toward translational development.

In conclusion, 2-methyl-2H,4H,6H-furo[3,4-c]pyrazole-4,6-dione (CAS: 1011396-57-8) represents a versatile scaffold with dual anti-inflammatory and anticancer potential. Recent synthetic and pharmacological breakthroughs have accelerated its preclinical evaluation, though further studies are needed to address bioavailability and off-target effects. Collaborative efforts between chemists and pharmacologists will be pivotal in advancing this compound toward clinical trials.

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